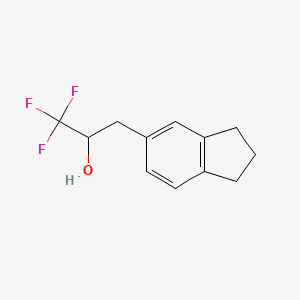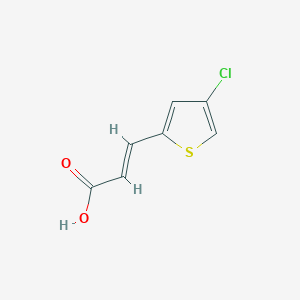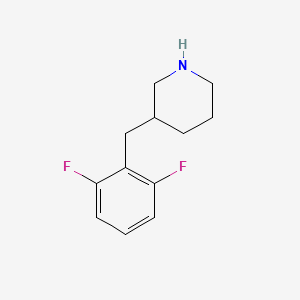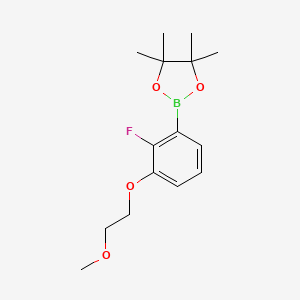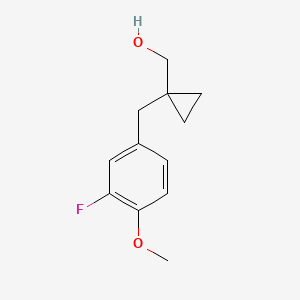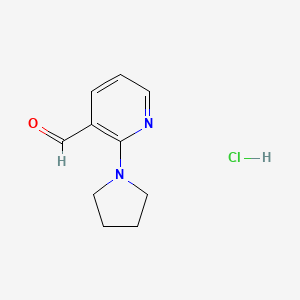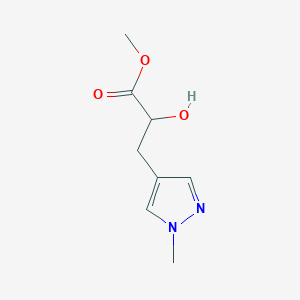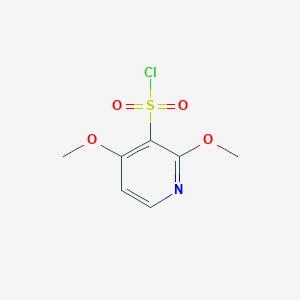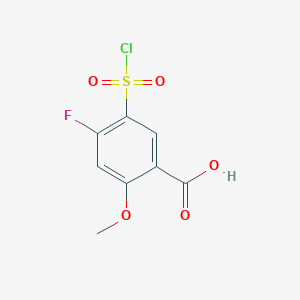
3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) is an organic compound with the molecular formula C10H18O4S It is characterized by the presence of two carboxylic acid groups and a sulfide linkage between two 2,2-dimethylpropanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Esters, amides, acid chlorides
科学的研究の応用
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can be compared with other similar compounds, such as:
3,3’-Sulfanediylbis(2-methylpropanoic acid): Similar structure but with a methyl group instead of a dimethyl group, leading to different steric and electronic properties.
3,3’-Sulfanediylbis(2,2-dimethylbutanoic acid): Contains an additional carbon in the backbone, affecting its reactivity and applications.
3,3’-Oxidanediylbis(2,2-dimethylpropanoic acid): Contains an oxygen linkage instead of a sulfur linkage, resulting in different chemical and biological properties.
特性
CAS番号 |
21153-31-1 |
|---|---|
分子式 |
C10H18O4S |
分子量 |
234.31 g/mol |
IUPAC名 |
3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChIキー |
LPMOTCHEBQYNQI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSCC(C)(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


